molecular formula C14H20O2 B1344281 3-(Tert-butyl)-4-propoxybenzaldehyde CAS No. 170100-75-1

3-(Tert-butyl)-4-propoxybenzaldehyde

Cat. No. B1344281
M. Wt: 220.31 g/mol
InChI Key: ANADHVZDFUGVDA-UHFFFAOYSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . They are known for their stability due to the bulky tert-butyl group.


Synthesis Analysis

Tert-butyl compounds can be synthesized through various methods. For instance, tert-butyl propiolate is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of tert-butylhydroquinone was optimized using the B3LYP method at the 6-311g(d,p) set level .


Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. For example, di-tert-butyl peroxide is used as a model compound for studying thermokinetics of organic peroxide .


Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit a range of physical and chemical properties. For example, tert-butyl propiolate is a liquid with a refractive index of 1.418 and a density of 0.919 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

Studies on related compounds have explored their roles in catalysis and organic synthesis. For example, Suzuki cross-coupling reactions utilized related benzaldehyde derivatives to synthesize complex organic structures, indicating potential utility in synthetic chemistry for creating novel compounds with specific properties Wang et al., 2014. Similarly, Schiff bases derived from related aldehydes have been used to synthesize metal complexes, which are catalytically active in oxidation reactions, showcasing the importance of such compounds in developing new catalysts Sutradhar et al., 2016.

Coordination Chemistry and Material Science

Research on vanadium(V) and silver(I) complexes involving sterically hindered benzaldehyde derivatives highlights the application of these compounds in coordination chemistry. These complexes exhibit unique structural features and have potential applications in material science, such as in the development of new materials with specific electronic or photophysical properties Back et al., 2012; Loginova et al., 2015.

Antioxidant and Environmental Studies

Benzaldehyde derivatives have been studied for their antioxidant properties, indicating potential for use in pharmacology and environmental science. For instance, the analysis of butylated hydroxytoluene (BHT), a related antioxidant, in environmental samples highlights the importance of understanding the environmental fate and impact of synthetic antioxidants Fries & Püttmann, 2002.

Safety And Hazards

Tert-butyl compounds can pose various safety hazards. For instance, tert-butanol is flammable and can cause serious eye irritation and respiratory irritation .

Future Directions

The future directions of research on tert-butyl compounds could involve exploring their potential applications in various fields, such as the development of new silane coupling agents .

properties

IUPAC Name

3-tert-butyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANADHVZDFUGVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-propoxybenzaldehyde

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